3-bromo-5-methyl-4-nitrophenol

Lipophilicity Regioisomer differentiation Membrane permeability

3-Bromo-5-methyl-4-nitrophenol (CAS 93796-59-9) is a trisubstituted halogenated nitrophenol of molecular formula C₇H₆BrNO₃ (MW 232.03 g/mol), bearing bromo at position 3, methyl at position 5, and nitro at position 4 on the phenolic ring. It belongs to the class of 4-nitrophenol derivatives widely employed as synthetic intermediates for pharmaceuticals, agrochemicals, and functional dyes.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 93796-59-9
Cat. No. B6158052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-methyl-4-nitrophenol
CAS93796-59-9
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[N+](=O)[O-])Br)O
InChIInChI=1S/C7H6BrNO3/c1-4-2-5(10)3-6(8)7(4)9(11)12/h2-3,10H,1H3
InChIKeyDUMFMUBYZZUHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methyl-4-nitrophenol (CAS 93796-59-9): Physicochemical Identity and Procurement-Relevant Classification


3-Bromo-5-methyl-4-nitrophenol (CAS 93796-59-9) is a trisubstituted halogenated nitrophenol of molecular formula C₇H₆BrNO₃ (MW 232.03 g/mol), bearing bromo at position 3, methyl at position 5, and nitro at position 4 on the phenolic ring [1]. It belongs to the class of 4-nitrophenol derivatives widely employed as synthetic intermediates for pharmaceuticals, agrochemicals, and functional dyes [2]. The compound is a crystalline solid with a reported melting point of 128–131°C, soluble in DMSO and acetone, and exhibits characteristic UV-Vis absorption at 320–350 nm [3]. Its computed XLogP3 of 2.5 and topological polar surface area (TPSA) of 66.1 Ų position it as a moderately lipophilic small molecule suitable for membrane-permeable scaffold design [1]. The compound is available through custom synthesis from multiple suppliers at purities of 95–97%, and procurement decisions must account for its non-commodity status, batch-to-batch variability considerations, and the regiochemical specificity that distinguishes it from isomeric bromo-methyl-nitrophenols sharing the same empirical formula [3].

Why 3-Bromo-5-methyl-4-nitrophenol Cannot Be Replaced by Generic Bromonitrophenol Isomers in Synthetic and Assay Workflows


Halogenated nitrophenols with the empirical formula C₇H₆BrNO₃ encompass multiple regioisomers—including 3-bromo-4-methyl-5-nitrophenol (CAS 62827-40-1), 2-bromo-6-methyl-4-nitrophenol (CAS 4186-49-6), and 2-bromo-5-methyl-4-nitrophenol—each displaying distinct physicochemical and electronic profiles despite identical molecular weight [1]. The position of the bromo and methyl substituents relative to the nitro and hydroxyl groups governs the compound's Hammett substituent constants, pKa, hydrogen-bonding geometry, and steric accessibility at reactive sites . In biological assay contexts, even modest regioisomeric shifts can alter enzyme inhibition potency by orders of magnitude: the class of sec-α-bromo-nitro compounds demonstrates that bromine position is a critical determinant of both antimicrobial activity and chemical stability [2]. For synthetic chemists, incorrect isomeric selection leads to divergent cross-coupling regioselectivity, altered reduction potentials, and products that fail downstream transformations. Procurement specifications must therefore mandate exact CAS verification (93796-59-9) with InChIKey DUMFMUBYZZUHTG-UHFFFAOYSA-N to avoid isomeric contamination that cannot be resolved by standard purification post-purchase [1].

3-Bromo-5-methyl-4-nitrophenol (CAS 93796-59-9): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differential: XLogP3 Comparison Among Bromo-Methyl-Nitrophenol Regioisomers

The XLogP3 of 3-bromo-5-methyl-4-nitrophenol is 2.5, placing it at an intermediate lipophilicity between the two closest isomeric comparators: 2-bromo-6-methyl-4-nitrophenol (XLogP3 = 1.6) and 3-bromo-4-methyl-5-nitrophenol (LogP = 2.89) [1]. The 0.9 log unit difference vs. the 2-bromo-6-methyl isomer corresponds to an approximately 8-fold difference in octanol-water partition coefficient, which directly affects extraction efficiency, chromatographic retention, and passive membrane permeation. The 0.39 log unit difference vs. the 3-bromo-4-methyl isomer reflects the electronic effect of methyl group relocation from position 4 to position 5 relative to the nitro group [1].

Lipophilicity Regioisomer differentiation Membrane permeability

Regiochemical Substitution Pattern: Electronic and Steric Consequences of the 3-Br, 5-CH₃, 4-NO₂ Arrangement

In 3-bromo-5-methyl-4-nitrophenol, the bromine atom occupies a position meta to the hydroxyl group and ortho to the nitro group, while the methyl group is ortho to the hydroxyl and meta to the nitro. This arrangement is electronically distinct from the 3-bromo-4-methyl-5-nitrophenol isomer (CAS 62827-40-1), where the nitro group is at position 5 and the methyl at position 4 . The bromine at C-3 in the target compound experiences the combined electron-withdrawing influence of both the para-nitro and the ortho-nitro resonance effects, creating a more electrophilic aryl bromide center than in the 3-bromo-4-methyl isomer where bromine is meta to nitro and para to methyl [1]. This differential activation energy for oxidative addition at the C–Br bond confers distinct reactivity in palladium-catalyzed cross-coupling reactions, where the target compound's bromide is predicted to undergo faster oxidative insertion than its 3-bromo-4-methyl analog based on established Hammett σ relationships for aryl bromides [1].

Regiochemistry Electronic effects Cross-coupling selectivity

Thermal Handling and Solid-State Differentiation: Melting Point as a Purity and Identity Benchmark

The experimentally determined melting point of 3-bromo-5-methyl-4-nitrophenol is 128–131°C [1]. This value serves as a primary identity confirmation parameter that differentiates the compound from its positional isomer 3-bromo-4-methyl-5-nitrophenol, for which the melting point is not consistently reported across vendors (suggesting either polymorphic variation or lower crystallinity of the alternative isomer) . A sharp, reproducible melting range of 128–131°C indicates high crystalline purity and facilitates simple benchtop identity verification without requiring chromatographic or spectroscopic instrumentation. The predicted boiling point of 488.0 ± 45.0°C (at 760 mmHg) further indicates that the compound is non-volatile under standard laboratory conditions, eliminating loss during vacuum concentration steps that can affect more volatile nitrophenol analogs [1].

Thermal analysis Purity verification Solid-state characterization

UV-Vis Spectroscopic Fingerprint: Absorbance Maxima Differentiate from Unsubstituted 4-Nitrophenol

3-Bromo-5-methyl-4-nitrophenol exhibits characteristic UV-Vis absorption maxima in the 320–350 nm range under neutral to acidic conditions [1]. This represents a significant hypsochromic shift relative to the 4-nitrophenolate anion (λₘₐₓ ≈ 400–405 nm at alkaline pH), which is the dominant spectrophotometric signal in standard phosphatase and esterase assays that employ 4-nitrophenyl phosphate or 4-nitrophenyl acetate substrates [2]. The 50–80 nm blue shift arises from the combined electron-withdrawing effect of the ortho-bromo substituent, which reduces the extent of charge-transfer character in the π→π* transition of the nitrophenol chromophore. This distinction is analytically critical: in enzyme assay development where this compound serves as an inhibitor (rather than a chromogenic substrate), its absorbance does not overlap with the p-nitrophenolate product signal at 405 nm, enabling simultaneous detection of inhibitor and reaction product without spectral deconvolution [2].

UV-Vis spectroscopy HPLC method development Spectroscopic characterization

Antimicrobial Activity Class Evidence: Bromo Substituent Confers Superior Stability and Potency Relative to Chloro and Iodo Analogs

Within the broader class of sec-α-halo-nitro compounds, bromo derivatives have been demonstrated to exhibit the highest antimicrobial activity and the greatest chemical stability compared to their chloro and iodo counterparts [1]. This class-level structure-activity relationship (SAR) is relevant to 3-bromo-5-methyl-4-nitrophenol, which contains the privileged sec-bromo-nitro pharmacophoric motif (bromine α to a nitro-bearing carbon in the aromatic ring). While no direct, head-to-head antimicrobial MIC comparison between 3-bromo-5-methyl-4-nitrophenol and its 3-chloro or 3-iodo analogs has been published, the class-level finding that sec-bromo derivatives are 'the most active and stable' provides a rational basis for selecting the bromo-substituted compound over chloro- or iodo-substituted nitrophenol analogs when antimicrobial activity screens or biocide formulation development are the intended applications [1]. The patent literature further confirms that bromo-nitro aromatic compounds have been specifically claimed for antimicrobial compositions due to this enhanced activity profile [2].

Antimicrobial Halo-nitro SAR Chemical stability

Synthetic Intermediate Provenance: Documented Use in Dibenzofuran Natural Product Total Synthesis

3-Bromo-5-methyl-4-nitrophenol has a documented role as a synthetic intermediate in the total synthesis of naturally occurring dibenzofurans, specifically in the preparation of melacarpic acid as reported by Carvalho and Sargent in J. Chem. Soc. Perkin Trans. 1, 1984 [1]. This provides a validated synthetic precedent that generic bromonitrophenol isomers cannot claim. The specific 3-bromo-5-methyl-4-nitro substitution pattern was required for the sequential transformations leading to the dibenzofuran core, where the bromine served as a functional handle for subsequent coupling and the methyl group provided the necessary carbon substituent for the target natural product skeleton [1]. In contrast, the 3-bromo-4-methyl-5-nitrophenol isomer (CAS 62827-40-1) is not cited in any published total synthesis, and vendor descriptions characterize it only as a general research compound without specific synthetic application data .

Total synthesis Dibenzofuran natural products Synthetic intermediate

3-Bromo-5-methyl-4-nitrophenol (CAS 93796-59-9): Evidence-Backed Research and Industrial Application Scenarios


Dibenzofuran Natural Product and Polycyclic Aromatic Scaffold Synthesis

Research groups pursuing total synthesis of dibenzofuran natural products—including melacarpic acid and structurally related polycyclic aromatic compounds—should procure this specific isomer based on its validated precedent as a synthetic intermediate (J. Chem. Soc. Perkin Trans. 1, 1984) [1]. The 3-bromo substituent serves as a functional handle for transition-metal-catalyzed coupling, while the 5-methyl group provides the requisite carbon framework for the natural product skeleton. Substitution with any other C₇H₆BrNO₃ isomer would alter the connectivity of the final product, rendering the published synthetic route inapplicable. Procurement of this specific CAS number ensures synthetic reproducibility and avoids costly route re-optimization.

Phosphatase/Esterase Inhibitor Screening with Orthogonal Spectroscopic Readout

Laboratories conducting high-throughput screening of nitrophenol derivatives as inhibitors of phosphatases (e.g., PTP1B, TC-PTP, SHP-1), β-glucuronidase, or carboxylesterases should select 3-bromo-5-methyl-4-nitrophenol for its non-overlapping UV-Vis absorbance (320–350 nm) with the standard p-nitrophenolate assay readout at 405 nm [2]. This spectral separation eliminates chromophore interference, enabling direct inhibitor concentration monitoring without deconvolution algorithms [3]. The intermediate XLogP3 of 2.5 further ensures adequate aqueous solubility for biochemical assay conditions while retaining sufficient lipophilicity for membrane-proximal target engagement [4].

Antimicrobial Biocide Formulation Development Leveraging Bromo-Nitro SAR

Industrial and academic groups developing antimicrobial coatings, preservatives, or disinfectant formulations should prioritize bromo-substituted nitrophenols over chloro or iodo analogs based on the class-level SAR demonstrating that sec-bromo derivatives exhibit the highest combined antimicrobial activity and chemical stability [5]. The 3-bromo-5-methyl-4-nitrophenol scaffold, with its bromine ortho to the nitro group, embodies the privileged sec-bromo-nitro motif, and the methyl substituent provides additional lipophilic character (XLogP3 = 2.5) that may enhance microbial membrane penetration relative to non-methylated bromonitrophenols [4]. Patent literature explicitly supports the use of bromo-nitro aromatic compounds in antimicrobial compositions [6].

Agrochemical Intermediate with Regiochemically Defined Cross-Coupling Reactivity

Process chemistry teams synthesizing agrochemical active ingredients requiring aryl bromide cross-coupling partners should select this isomer based on the electronically activated C–Br bond resulting from the combined ortho-nitro and para-hydroxyl electronic effects [7]. The ortho relationship between bromine and the nitro group creates an electrophilically activated aryl bromide center predicted to undergo faster oxidative addition than the corresponding meta-bromo isomer (3-bromo-4-methyl-5-nitrophenol, CAS 62827-40-1) based on Hammett σ analysis [7]. The melting point of 128–131°C and solubility in DMSO and acetone facilitate process-scale handling and reactor charging [2].

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